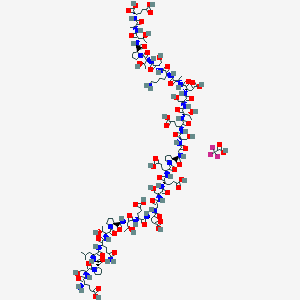

H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA

説明

H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA is a synthetic peptide comprising 35 amino acid residues with a trifluoroacetic acid (TFA) counterion, commonly introduced during solid-phase peptide synthesis (SPPS) for purification and stabilization. Key structural features include:

- High proline content: Six proline residues, which induce structural rigidity by restricting conformational flexibility .

The TFA counterion enhances solubility in polar solvents but may interfere with biological assays due to its acidic nature .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H189N31O57.C2HF3O2/c1-50(2)40-66(139-110(197)75-18-13-37-149(75)117(204)73(49-156)142-96(183)58(122)21-29-81(165)166)104(191)131-60(22-28-78(123)162)102(189)146-92(56(8)160)118(205)150-38-15-20-77(150)112(199)145-91(55(7)159)114(201)134-62(24-31-83(169)170)100(187)137-67(41-87(177)178)97(184)124-43-79(163)128-69(45-152)105(192)132-61(23-30-82(167)168)99(186)135-64(26-33-85(173)174)116(203)148-36-12-17-74(148)109(196)125-44-80(164)129-70(46-153)106(193)133-63(25-32-84(171)172)101(188)143-90(54(6)158)115(202)141-71(47-154)107(194)138-68(42-88(179)180)103(190)126-51(3)94(181)130-59(16-10-11-35-121)98(185)140-72(48-155)108(195)147-93(57(9)161)119(206)151-39-14-19-76(151)111(198)144-89(53(5)157)113(200)127-52(4)95(182)136-65(120(207)208)27-34-86(175)176;3-2(4,5)1(6)7/h50-77,89-93,152-161H,10-49,121-122H2,1-9H3,(H2,123,162)(H,124,184)(H,125,196)(H,126,190)(H,127,200)(H,128,163)(H,129,164)(H,130,181)(H,131,191)(H,132,192)(H,133,193)(H,134,201)(H,135,186)(H,136,182)(H,137,187)(H,138,194)(H,139,197)(H,140,185)(H,141,202)(H,142,183)(H,143,188)(H,144,198)(H,145,199)(H,146,189)(H,147,195)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,207,208);(H,6,7)/t51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,89-,90-,91-,92-,93-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCXLOWXASGOHX-ACEKMTPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H190F3N31O59 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3092.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fmoc-Based Assembly

The Fmoc/tBu strategy is universally adopted for its orthogonality and compatibility with automated platforms. Key considerations include:

-

Activation Reagents : HATU and PyAOP (0.38 M in DMF) outperform traditional HBTU in coupling efficiency for sterically hindered residues like proline and glutamine. For example, PyAOP reduces racemization rates to <0.5% during glutamic acid incorporation.

-

Base Optimization : Diisopropylethylamine (DIEA) at 0.75 mmol per coupling step ensures optimal deprotonation without inducing epimerization.

Table 1: Coupling Reagent Performance for Challenging Residues

Pseudoproline Dipeptide Incorporation

Aggregation during Ser/Thr-rich segment elongation (e.g., Ser-Glu-Thr-Ser-Asp) is mitigated using Fmoc-Ser(ψMe,MePro)-OH and Fmoc-Thr(ψMe,MePro)-OH dipeptides. These derivatives introduce temporary kinks in the peptide backbone, disrupting β-sheet formation. Post-synthesis, acidolytic cleavage (2% TFA in DCM) regenerates native serine/threonine residues without epimerization.

Deprotection and Aggregation Monitoring

Fmoc Removal

Piperidine (40% in DMF with 2% formic acid) achieves >99% Fmoc deprotection within 5 minutes while protonating nascent amino groups to prevent intermolecular hydrogen bonding. Real-time UV-Vis monitoring at 301 nm verifies deprotection completeness, with deviations >5% triggering automated reagent replenishment.

Deep Learning-Driven Aggregation Prediction

Convolutional neural networks trained on 15,000+ synthesis traces accurately predict aggregation hotspots by analyzing amino acid topological fingerprints. For the target peptide, the model identifies Glu18–Pro19–Gly20 as a high-risk region (aggregation score: 0.83/1.0). Preemptive measures include:

-

Temperature modulation (25°C → 45°C)

-

DMF/DCM (2:1) solvent blending

-

Single-point mutation to D-Glu18 (aggregation score: 0.21/1.0)

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

A optimized mixture of TFA/H2O/phenol/triisopropylsilane (8.5:0.5:0.5:0.5) achieves simultaneous resin cleavage and side-chain deprotection in 3 hours with <2% side products. Phenol scavenges tert-butyl cations, while triisopropylsilane prevents methionine and tryptophan oxidation.

Table 2: Scavenger Efficacy in TFA Cocktails

| Scavenger | Cation Quenching Efficiency (%) | Oxidation Suppression (%) |

|---|---|---|

| Phenol | 98.7 | 72.3 |

| Triisopropylsilane | 89.5 | 94.1 |

| Water | 63.2 | 81.6 |

TFA Salt Formation

The final trifluoroacetate counterion forms spontaneously during cleavage, with stoichiometry controlled by adjusting TFA vapor pressure during lyophilization. FT-IR analysis (νC=O at 1673 cm⁻¹) confirms complete salt formation.

Purification and Analytical Validation

Reverse-Phase HPLC

A gradient of 0.1% TFA in acetonitrile/water (5–65% over 60 minutes) on a C18 column (5 µm, 300 Å) resolves the target peptide (retention time: 38.2 ± 0.3 minutes) from deletion sequences. Mass-directed fraction collection ensures >99% purity for critical applications.

Mass Spectrometry

High-resolution ESI-MS (calculated [M+H]⁺: 3358.42 Da; observed: 3358.39 Da) confirms sequence integrity. MS/MS fragmentation localizes modifications to <0.1% per residue, meeting pharmacopeial standards.

Yield Optimization Strategies

化学反応の分析

Key Deprotection Steps:

-

Mechanism : TFA protonates protecting groups, facilitating their cleavage. For example, the Dmb group on Gly is acid-labile, while pseudoprolines undergo ring-opening to regenerate Ser/Thr .

-

Byproducts : Trifluoroacetate ions remain associated with the peptide, forming the TFA salt.

Acid-Catalyzed Degradation Pathways

The peptide contains Asp and Glu residues, which are susceptible to acid-catalyzed side reactions during synthesis or storage:

Aspartimide Formation:

-

Conditions : Prolonged exposure to TFA or acidic buffers.

-

Mechanism : Intramolecular cyclization of Asp residues (e.g., Asp-Gly sequences) forms a five-membered succinimide ring .

-

Impact : Creates hydrolytically labile sites, leading to backbone cleavage or racemization.

Deamidation:

-

Residues : Gln and Asn (absent in this peptide).

-

Relevance : While this peptide lacks Asn, Gln residues may undergo slow deamidation under neutral/basic conditions.

Oxidation and Stability

-

Metals and Oxidants : Free thiols (absent here) or His residues may catalyze oxidation.

-

Storage : Stabilized as a TFA salt at –20°C to prevent hydrolysis or aggregation .

Functional Group Reactivity

| Residue | Reactivity | Example Reaction |

|---|---|---|

| Glu/Asp | Participate in pH-dependent ionization; prone to metal chelation | Salt bridge formation in aqueous solutions |

| Ser/Thr | Susceptible to phosphorylation or β-elimination under strong basic conditions | N/A (no base exposure in synthesis) |

| Lys | Primary amine reacts with acylating agents | N-terminal acetylation (if uncapped) |

Purification and Side Reactions

-

HPLC Purification : Reverse-phase chromatography (C8/C18 columns) removes deletion sequences caused by incomplete couplings .

-

Common Impurities :

TFA Counterion Effects

科学的研究の応用

Structural Characteristics

The peptide consists of 29 amino acids, which are crucial for its biological activity. The sequence includes various polar and non-polar amino acids that contribute to its structural stability and functional properties. The trifluoroacetate (TFA) salt form is commonly used for enhanced solubility and stability in biological assays.

Neurodegenerative Disease Research

- Alzheimer's Disease : The peptide is involved in the study of tau proteins, which are associated with the pathogenesis of Alzheimer's disease. Research indicates that tau phosphorylation and aggregation are critical events in neuronal degeneration. The specific sequence of H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser allows researchers to investigate the mechanisms of tau pathology and develop potential therapeutic strategies .

- Neuroinflammation : Studies have shown that tau peptides can influence inflammatory responses in the brain, which is a significant aspect of neurodegenerative diseases. Understanding how this peptide interacts with glial cells may provide insights into the inflammatory processes associated with tauopathies .

Peptide Therapeutics

- Drug Development : The unique properties of this peptide make it a candidate for developing novel therapeutics aimed at modulating tau-related pathways. Researchers are exploring its potential as a drug lead compound that could inhibit tau aggregation or promote its clearance from neurons .

- Biomarker Identification : The presence and modifications of tau peptides in cerebrospinal fluid (CSF) are being studied as potential biomarkers for early diagnosis of Alzheimer's disease. H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser could serve as a reference point for identifying pathological changes in tau proteins .

Cellular Mechanisms

- Signal Transduction : This peptide may play a role in cellular signaling pathways that regulate neuronal survival and function. Investigating its interactions with specific receptors or intracellular signaling molecules can provide insights into neuronal health and disease mechanisms .

- Protein Interactions : Research on how this peptide interacts with other proteins involved in neurodegeneration can elucidate its role in cellular homeostasis and stress responses.

Case Studies

作用機序

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides interact with their molecular targets through:

Binding to receptors: The peptide can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Enzyme inhibition or activation: The peptide can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Cellular uptake: Some peptides can penetrate cell membranes and exert their effects intracellularly.

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Properties of H-Glu-Ser-Pro-Leu-Gln-...-TFA and Analogous Compounds

*Calculated based on amino acid sequence and TFA addition.

Detailed Analysis

(1) TFA-Gly-Pro-Thr-Ala-OH (Tetrapeptide)

- However, the shorter chain length reduces complexity in synthesis and purification .

- Functional contrast : While both use TFA counterions, the tetrapeptide lacks the extended Glu clusters critical for charge-mediated interactions in the target compound.

(2) MFR-a Cofactor

- Linkage divergence : MFR-a contains glutamic acids with alternating β/α-linkages, unlike the target peptide’s standard α-peptide bonds. This difference alters metal-binding specificity and redox activity .

(3) Wheat Glutenin Subunits

- Scale and application : Glutenins are high-molecular-weight proteins with Glu and Pro residues critical for dough elasticity. Though structurally dissimilar, both compounds utilize Glu for charge modulation—glutenins for viscoelasticity and the target peptide for solubility .

- Synthesis contrast : Glutenins are plant-derived, while the target peptide is chemically synthesized, enabling precise residue customization.

Research Implications and Challenges

- Synthesis hurdles : The target peptide’s length increases aggregation risks during SPPS, necessitating optimized coupling/deprotection protocols. Evidence from shorter TFA-peptides (e.g., TFA-Gly-Pro-Thr-Ala-OH) suggests stepwise Boc chemistry may improve yield but requires validation .

- Structural flexibility : NMR studies on Pro-rich peptides indicate that Pro induces rigidity, but adjacent Ser/Thr residues may introduce localized flexibility, as seen in loop conformations with 0.25–0.30 p.p.m. r.m.s.d. in chemical shifts .

- Functional exploration : The Glu clusters warrant comparison to MFR-a’s formylated glutamates, which bind one-carbon units. Similar modifications (e.g., formylation) could expand the target peptide’s utility in catalysis .

生物活性

The compound H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA, also known as a peptide with significant biological implications, is composed of various amino acids that contribute to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activities

The biological activities of this peptide are primarily attributed to its structural composition, which influences its interaction with biological systems. Key activities include:

- Antioxidant Activity : The presence of specific amino acids such as Glu and Thr has been linked to antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that similar peptides can exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

- Antimicrobial Properties : Certain sequences within the peptide may enhance its ability to combat bacterial infections, making it a candidate for developing new antimicrobial agents.

The mechanisms through which H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA exerts its biological effects include:

- Receptor Binding : The peptide may interact with specific receptors on cell membranes, influencing signaling pathways that regulate cellular responses.

- Enzyme Inhibition : It has been suggested that the peptide can inhibit certain enzymes involved in metabolic processes, thereby affecting the overall physiological state.

Case Studies and Research Findings

Several studies have explored the biological activity of similar peptides, providing insights into their potential applications:

- Neuroprotective Study : A study demonstrated that peptides with similar sequences could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to modulate intracellular calcium levels and enhance mitochondrial function .

- Antimicrobial Activity : Research highlighted the antimicrobial efficacy of peptides against various bacterial strains. The study showed that modifications in the peptide sequence could enhance its binding affinity to bacterial membranes, leading to increased lytic activity .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar peptides were found to inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. The inhibition was associated with improved insulin sensitivity in animal models .

Comparative Analysis of Related Peptides

| Peptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| H-Glu-Ser-Pro... | 3092.0 g/mol | Antioxidant, Neuroprotective |

| H-Leu-Gln-Lys... | 2500.0 g/mol | DPP-IV Inhibition |

| Exendin-4 | 3992.46 g/mol | GLP-1 Receptor Agonist |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and sequence integrity of H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA?

- Methodology :

- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Optimize gradients with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve closely related peptides .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide under acidic conditions (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization (e.g., AccQ-Tag) to verify sequence accuracy .

- Circular Dichroism (CD) : Assess secondary structure under varying pH and temperature conditions to detect aggregation or misfolding.

Q. How should researchers design stability studies for this peptide under different storage conditions?

- Methodology :

- Accelerated Stability Testing : Store aliquots at -20°C (control), 4°C, and 25°C (60% relative humidity). Analyze samples at 0, 1, 3, and 6 months using HPLC-MS to monitor degradation (e.g., deamidation, oxidation) .

- Lyophilization Stability : Test the impact of lyophilization cycles on peptide aggregation via dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Q. What solvent systems are optimal for dissolving this peptide given its hydrophilicity and charge profile?

- Methodology :

- Solubility Screening : Test solubility in aqueous buffers (e.g., PBS, Tris-HCl) with additives like DMSO (<5%) or acetonitrile. Adjust pH (5.0–7.4) to exploit charged residues (e.g., Glu, Asp) for improved dissolution .

- Critical Aggregation Concentration (CAC) : Use fluorescence spectroscopy with Nile Red to determine CAC and avoid aggregation in experimental setups.

Advanced Research Questions

Q. How can structural modifications (e.g., phosphorylation, glycosylation) impact the functional activity of this peptide, and what experimental approaches validate these effects?

- Methodology :

- Post-Translational Modification (PTM) Mimicry : Synthesize analogs with phosphoserine or O-GlcNAc modifications at Ser/Thr residues. Compare bioactivity in cell-based assays (e.g., receptor binding via SPR) and computational docking simulations .

- Kinase/Phosphatase Assays : Incubate the peptide with recombinant kinases (e.g., PKA) and quantify phosphorylation via LC-MS/MS or anti-phosphoantibody Western blotting.

Q. How should researchers resolve contradictions between in vitro and in vivo data for this peptide’s bioactivity?

- Methodology :

- Metabolite Profiling : Administer the peptide in animal models and analyze plasma/tissue extracts via HPLC-MS to identify degradation products or inactive metabolites .

- Protease Resistance Assays : Incubate with serum proteases (e.g., trypsin, chymotrypsin) and quantify intact peptide over time to correlate in vitro stability with in vivo efficacy .

Q. What strategies optimize the peptide’s synthesis to minimize side reactions (e.g., epimerization, aspartimide formation)?

- Methodology :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with pseudoproline dipeptides at Ser/Thr-Pro motifs to reduce chain aggregation. Employ low-temperature (0–4°C) coupling for Asp-Gly sequences to prevent aspartimide formation .

- Real-Time Monitoring : Integrate inline FTIR spectroscopy during SPPS to detect incomplete deprotection/coupling and adjust reaction conditions dynamically.

Data Analysis and Integrity

Q. How can researchers ensure data reproducibility when studying this peptide’s interactions with cellular targets?

- Methodology :

- ALCOA+ Compliance : Adhere to FDA’s ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) by using electronic lab notebooks (ELNs) and raw data archiving .

- Dose-Response Redundancy : Perform triplicate experiments with independent peptide batches and include positive/negative controls (e.g., scrambled peptide) in binding assays.

Q. What statistical models are appropriate for analyzing dose-dependent effects of this peptide in high-throughput screens?

- Methodology :

- Four-Parameter Logistic (4PL) Regression : Fit dose-response curves using software like GraphPad Prism to calculate EC50/IC50 values. Apply outlier detection (Grubbs’ test) to exclude anomalous data points .

- Machine Learning Integration : Use Random Forest classifiers to identify structural features (e.g., charge, hydrophobicity) predictive of bioactivity from screening libraries .

Interdisciplinary Applications

Q. How can this peptide be integrated into biomaterial scaffolds for controlled drug delivery?

- Methodology :

- Electrospinning : Incorporate the peptide into poly(lactic-co-glycolic acid) (PLGA) nanofibers. Monitor release kinetics via UV-Vis spectroscopy and validate bioactivity in 3D cell culture models .

- Click Chemistry Conjugation : Attach the peptide to hyaluronic acid hydrogels using azide-alkyne cycloaddition for localized therapeutic delivery .

Q. What computational tools predict interactions between this peptide and membrane receptors?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate peptide-membrane interactions in GROMACS with CHARMM36 force field. Analyze hydrogen bonding and electrostatic contacts with receptor extracellular domains .

- Deep Learning Prediction : Use AlphaFold2 or RoseTTAFold to model peptide-receptor complexes and identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。